(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic compound characterized by a unique combination of functional groups
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-9-12(14(17-18)22-2)15(21)19-5-6-20-11(8-19)7-13(16-20)10-3-4-10/h7,9-10H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIKKKSDXNGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions starting from readily available precursors. The key steps often include cyclization, functional group interconversion, and careful manipulation of reaction conditions to ensure high yield and purity. Example conditions might involve:
A base-catalyzed cyclization to form the core structure.
Use of specific solvents like dichloromethane or ethanol under controlled temperatures.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization for cost, safety, and scalability. Techniques like continuous flow chemistry or batch reactions in large reactors might be employed. Key considerations would include:
Efficient recovery and reuse of solvents.
Minimization of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of reactions:
Oxidation: Possible via exposure to oxidizing agents like hydrogen peroxide, yielding oxidized derivatives.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride, potentially affecting the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Depending on the specific reaction conditions and reagents used, the major products will vary. For example, oxidation might yield hydroxylated derivatives, while substitution reactions might introduce new functional groups.
Scientific Research Applications
This compound finds applications in several scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential, possibly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The compound's effects are exerted through interactions at the molecular level:
Molecular Targets: Potentially targets specific proteins or enzymes, altering their function.
Pathways: May be involved in key biochemical pathways, affecting cellular processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Conclusion
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a compound of significant interest across various fields of research. Its unique structure and versatile reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge on its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of heterocycles, specifically pyrazole and pyrazine derivatives. The presence of a cyclopropyl group and methoxy and methyl substitutions enhances its chemical reactivity and biological potential. The molecular formula is , with a molecular weight of 319.4 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a broad spectrum of biological activities, including:
- Anti-fibrotic Effects : Compounds structurally related to this molecule have shown promising results in inhibiting DDR1/2 (Discoidin Domain Receptors), which are implicated in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) .
- Anticancer Properties : Pyrazole derivatives are known for their anticancer activities, often through the modulation of key signaling pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Many pyrazole-based compounds exhibit anti-inflammatory properties by inhibiting specific enzymes or receptors involved in inflammatory processes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest potential pathways:
- DDR Inhibition : The compound may inhibit DDR1 and DDR2, leading to reduced fibroblast activation and collagen deposition .
- Targeting Kinases : Similar compounds have demonstrated the ability to inhibit various kinases, which play crucial roles in cell signaling related to cancer progression .
- Interaction with Biological Targets : The unique structural features allow for specific interactions with enzymes or receptors, enhancing selectivity and potency against particular biological pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of related pyrazole compounds, providing insights into their pharmacological profiles:
Case Study: DDR Inhibition
In a study examining the effects of compound 47 on lung fibroblasts, it was found that the compound significantly inhibited the activation of DDR2, which is upregulated in fibrotic conditions. This suggests that similar compounds could be developed for therapeutic use in treating pulmonary fibrosis .
Q & A
Basic: What are the critical steps and optimization parameters in synthesizing (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone?
The synthesis involves:
- Cyclopropane ring introduction : Achieved via [2+1] cycloaddition or alkylation of pyrazolo[1,5-a]pyrazine precursors under controlled conditions (e.g., temperature < 80°C, anhydrous solvents like THF) .
- Coupling reactions : The pyrazol-4-yl methanone moiety is typically introduced using nucleophilic acyl substitution or palladium-catalyzed cross-coupling .
- Purification : Multi-step column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity .
Key parameters : Reaction time (monitored via TLC), solvent polarity, and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for couplings) .
Basic: How is the compound’s structure and purity confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) verifies proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm) and connectivity .
- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected m/z: ~398.18) .
- HPLC-PDA : Purity assessment (>95%) using reversed-phase columns and UV detection at 254 nm .
Advanced: How do structural modifications (e.g., cyclopropyl or methoxy groups) influence biological activity in SAR studies?
- Cyclopropyl group : Enhances metabolic stability by reducing oxidation susceptibility compared to linear alkyl chains. Bioactivity shifts (e.g., IC50 changes) are tested via kinase inhibition assays (e.g., JAK2 or PI3Kα) .
- Methoxy group : Modulates lipophilicity (logP) and target binding. Removing the 3-methoxy group on the pyrazole reduced potency by 10-fold in enzyme inhibition assays .
Method : Iterative synthesis of analogs followed by enzymatic/cellular assays (e.g., ATPase activity, cell viability) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Screens against kinase domains (e.g., PDB: 4U5J) to identify binding poses, focusing on H-bond interactions with methoxy groups and hydrophobic contacts with cyclopropane .
- Molecular Dynamics (MD) simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC50 values to guide synthetic priorities .
Basic: What biological targets or pathways are associated with this compound?
- Kinase inhibition : Pyrazolo[1,5-a]pyrazines often target ATP-binding pockets in kinases (e.g., FLT3, CDK2) .
- GPCR modulation : Methoxy and cyclopropyl groups may interact with adrenergic or serotonin receptors, validated via radioligand displacement assays .
Assay design : Use recombinant enzymes (e.g., 10 nM kinase in 50 mM Tris-HCl, pH 7.5) with fluorescence-based ADP detection .
Advanced: How to resolve contradictions in biological activity data across studies (e.g., IC50 variability)?
- Source verification : Confirm compound purity (HPLC) and storage conditions (e.g., desiccated at -20°C) to exclude degradation .
- Assay conditions : Standardize ATP concentrations (e.g., 1 mM for kinase assays) and cell lines (e.g., A549 vs. HEK293) .
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of IC50 differences across replicates .
Basic: What methods assess the compound’s stability under physiological conditions?
- pH stability : Incubate in PBS (pH 2.0–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis (5–300°C, 10°C/min) identifies decomposition temperatures .
- Light sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradation products .
Advanced: How to design metabolism studies for this compound?
- In vitro microsomal assays : Incubate with rat liver microsomes (1 mg/mL, NADPH regeneration system) at 37°C; identify metabolites via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .
Key parameters : Metabolite ID via fragmentation patterns (e.g., m/z 414 → 398, indicating demethylation) .
Advanced: What strategies optimize solubility for in vivo studies?
- Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for IP administration .
- Salt formation : React with HCl to form hydrochloride salt; confirm via XRD .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) to enhance bioavailability .
Advanced: How is X-ray crystallography used to validate the compound’s structure?
- Crystal growth : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals .
- Data collection : Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å); resolve structure with SHELXL .
Key metrics : R-factor <0.05, bond length accuracy ±0.01 Å .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
